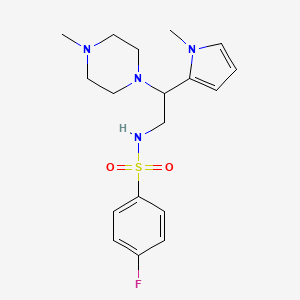

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O2S/c1-21-10-12-23(13-11-21)18(17-4-3-9-22(17)2)14-20-26(24,25)16-7-5-15(19)6-8-16/h3-9,18,20H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGZLRBJPLZVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrrole moiety, and a piperazine ring, which are critical for its biological activity. The presence of fluorine enhances lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H25FN2O2S |

| Molecular Weight | 364.48 g/mol |

| CAS Number | 1049407-49-9 |

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the piperazine ring may enhance receptor binding affinity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition of various cancer cell lines, including:

These findings suggest that the compound may interfere with cancer cell proliferation through multiple pathways.

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases, which play crucial roles in cell signaling and cancer progression. For example:

These interactions highlight the potential of this compound as a targeted therapy in oncology.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in preclinical models of non-small cell lung cancer (NSCLC). The results indicated that it exhibited a selective inhibition profile against mutant forms of EGFR, which are commonly associated with resistance to standard therapies. Adverse effects included skin rash and gastrointestinal disturbances, which are typical for kinase inhibitors.

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

- Substituent Effects on Melting Points : The presence of electron-withdrawing groups (e.g., trifluoromethyl in 1g ) correlates with lower melting points (132–134°C) compared to the fluoro-substituted 1d (155–156°C), suggesting weaker intermolecular forces in trifluoromethyl derivatives .

- Heterocyclic Diversity : The target compound’s 1-methylpyrrole and 4-methylpiperazine groups distinguish it from analogs with pyridine-pyrazole (1d , 1g ) or piperidine-biphenyl (20 ) backbones. These differences may influence solubility, bioavailability, and target selectivity.

- Pharmacological Potential: While the target compound lacks explicit activity data, SY-707 demonstrates that benzenesulfonamides with piperazine/piperidine motifs can inhibit kinases like ALK and FAK .

Q & A

Q. What are the critical steps in synthesizing 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

- Step 1 : Condensation of the benzenesulfonamide core with a fluorinated intermediate under controlled pH (6.5–7.5) to ensure proper nucleophilic substitution .

- Step 2 : Introduction of the 4-methylpiperazine moiety via alkylation, requiring anhydrous conditions and temperatures between 60–80°C to avoid side reactions .

- Step 3 : Purification using recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Key optimization parameters include monitoring reaction progress via TLC and adjusting solvent polarity to enhance intermediate stability .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate regiochemistry of the 1-methylpyrrole and 4-methylpiperazine groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C18H22FN3O2S) and detects isotopic patterns for fluorine .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 reverse-phase column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

Low yields often arise from steric hindrance between the 1-methylpyrrole and 4-methylpiperazine groups. Strategies include:

- Solvent Optimization : Switching from THF to DMF improves solubility of bulky intermediates .

- Catalytic Additives : Adding 5 mol% KI accelerates SN2 displacement rates in alkylation steps .

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates . Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values may stem from assay variability or impurities. Recommended approaches:

- Dose-Response Reproducibility : Validate activity across ≥3 independent assays (e.g., fluorescence polarization vs. radiometric binding) .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .

- Structural Analog Comparison : Benchmark against derivatives (e.g., replacing 4-fluoro with 4-chloro) to isolate substituent effects .

Q. How can computational modeling predict this compound’s interactions with biological targets like GPCRs?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to the adenosine A2A receptor’s active site, focusing on hydrogen bonds between the sulfonamide group and Thr88 .

- Molecular Dynamics (MD) Simulations : GROMACS trajectories (100 ns) assess stability of the 4-methylpiperazine moiety in hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying the 1-methylpyrrole ring’s steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.